

An In-depth Technical Guide to (1H-Imidazol-4-yl)methanol hydrochloride

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Compound of Interest

Compound Name: (1H-Imidazol-4-yl)methanol
hydrochloride

Cat. No.: B016281

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CAS Number: 32673-41-9

Abstract

(1H-Imidazol-4-yl)methanol hydrochloride is a stable, water-soluble salt of 4-hydroxymethylimidazole. As a key heterocyclic building block, it is of significant interest to researchers in medicinal chemistry and drug development. The imidazole moiety is a "privileged scaffold," present in vital biological molecules like the amino acid histidine and the neurotransmitter histamine. This compound serves as a crucial intermediate in the synthesis of a diverse range of pharmacologically active molecules, most notably as a precursor for histamine H3 receptor antagonists, which are under investigation for treating various neurological and cognitive disorders. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis protocols, and its role in drug discovery, with a focus on its interaction with the histamine H3 receptor signaling pathway.

Physicochemical and Spectroscopic Properties

(1H-Imidazol-4-yl)methanol hydrochloride is an off-white to yellow crystalline solid.^[1] It is hygroscopic and soluble in water.^[1] Key physicochemical data are summarized in the table below.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	32673-41-9	[2][3]
Molecular Formula	C ₄ H ₇ ClN ₂ O	[2][3]
Molecular Weight	134.56 g/mol	[2][3]
IUPAC Name	1H-imidazol-5-ylmethanol;hydrochloride	[2]
Synonyms	4-(Hydroxymethyl)imidazole hydrochloride, 4-Imidazolemethanol HCl	[1][2]
Melting Point	110 °C	[1]
Solubility	Soluble in water (50 mg/mL)	[1]
Appearance	Off-white to yellow crystalline form	[1]

Spectroscopic Analysis

While detailed spectra are proprietary, reference data for **(1H-Imidazol-4-yl)methanol hydrochloride** is available through spectral databases.[2]

- ¹H NMR:** The proton NMR spectrum is expected to show characteristic signals for the two non-equivalent protons on the imidazole ring, a methylene signal for the -CH₂OH group, and a broad signal for the hydroxyl proton. The protons on the imidazole ring typically appear in the aromatic region (δ 6.7-7.7 ppm).[4][5]
- ¹³C NMR:** The carbon NMR spectrum will display signals for the three distinct carbon atoms of the imidazole ring and one for the methylene carbon. Imidazole ring carbons typically resonate in the range of δ 120-140 ppm.[4][6]
- Infrared (IR) Spectroscopy:** The IR spectrum will exhibit characteristic absorption bands. A broad peak in the 3200-3400 cm⁻¹ region corresponds to the O-H stretching of the alcohol group. C-H stretching of the aromatic imidazole ring is expected around 3100 cm⁻¹, and C=N

and C=C stretching vibrations within the ring typically appear in the 1500-1650 cm^{-1} region.

[7] Reference FTIR spectra are available for analysis.[2][8]

Synthesis and Experimental Protocols

The hydrochloride salt is typically prepared from its free base, 4-hydroxymethylimidazole, through a straightforward acid-base reaction.

Experimental Protocol: Synthesis of (1H-Imidazol-4-yl)methanol hydrochloride

This protocol describes the conversion of 4-hydroxymethylimidazole to its hydrochloride salt.

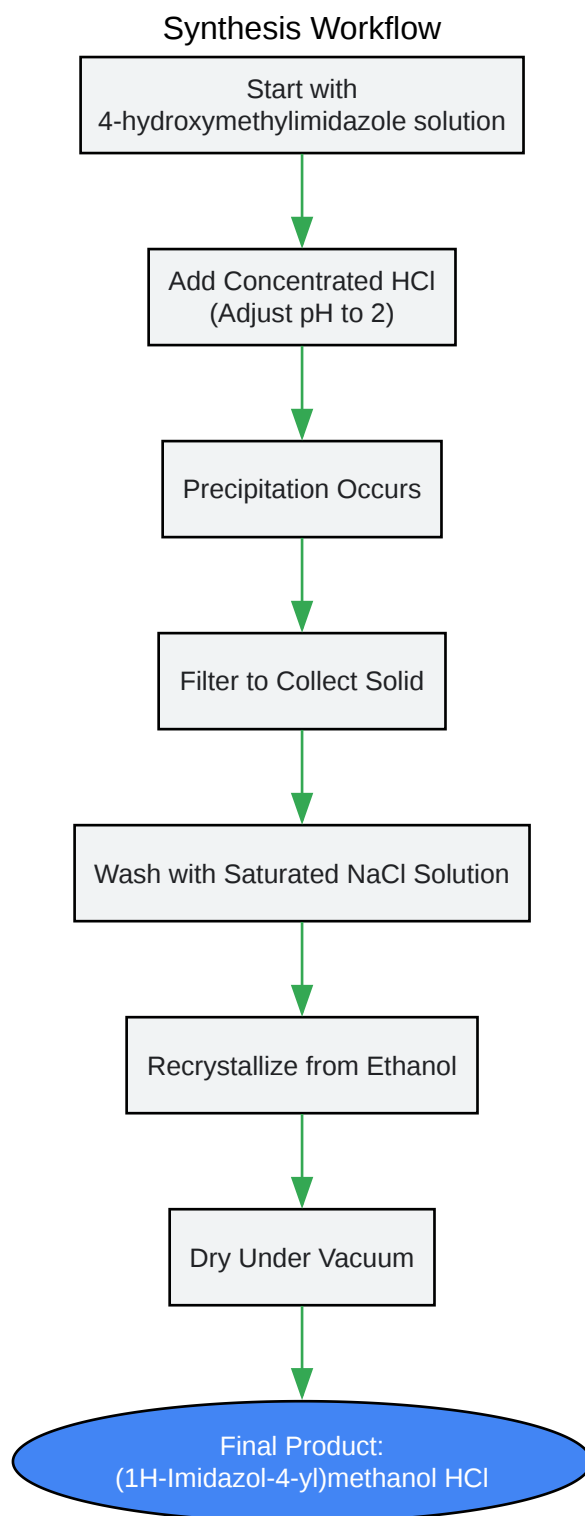
Materials:

- 4-hydroxymethylimidazole
- Concentrated Hydrochloric Acid (HCl)
- Ethanol
- Saturated Sodium Chloride Solution

Procedure:

- A solution of 4-hydroxymethylimidazole is prepared.
- Concentrated hydrochloric acid is added dropwise to the solution with stirring to adjust the pH to 2.
- The resulting precipitate is collected by filtration.
- The collected solid is washed with a saturated sodium chloride solution.
- The crude product is recrystallized from ethanol.
- The final product is dried under a vacuum to yield **(1H-Imidazol-4-yl)methanol hydrochloride**.[\[1\]](#)

A purity of 98.2% and a yield of 87.5% have been reported for this method.^[1]



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Caption: General workflow for the synthesis of the target compound.

Applications in Drug Discovery and Development

The imidazole ring is a cornerstone in medicinal chemistry due to its ability to engage in various biological interactions, including hydrogen bonding and metal coordination. This versatility has led to its incorporation into a wide array of drugs with anticancer, antifungal, and antibacterial properties.

(1H-Imidazol-4-yl)methanol hydrochloride is a valuable precursor for creating more complex molecules. Its primary alcohol group provides a reactive site for chemical modification, allowing for the extension of the molecular structure while retaining the core imidazole scaffold essential for biological activity. A significant area of its application is in the development of histamine H3 receptor (H3R) antagonists.^[9] H3Rs are primarily expressed in the central nervous system (CNS) and act as presynaptic autoreceptors that regulate the release of histamine and other key neurotransmitters like dopamine, acetylcholine, and serotonin.^{[10][11]} By blocking these inhibitory receptors, H3R antagonists enhance neurotransmitter release, a mechanism being explored for treating cognitive and sleep disorders such as Alzheimer's disease, schizophrenia, and narcolepsy.^[9]

Biological Role and Signaling Pathways

The therapeutic potential of compounds derived from **(1H-Imidazol-4-yl)methanol hydrochloride** is often linked to their ability to modulate the histamine H3 receptor.

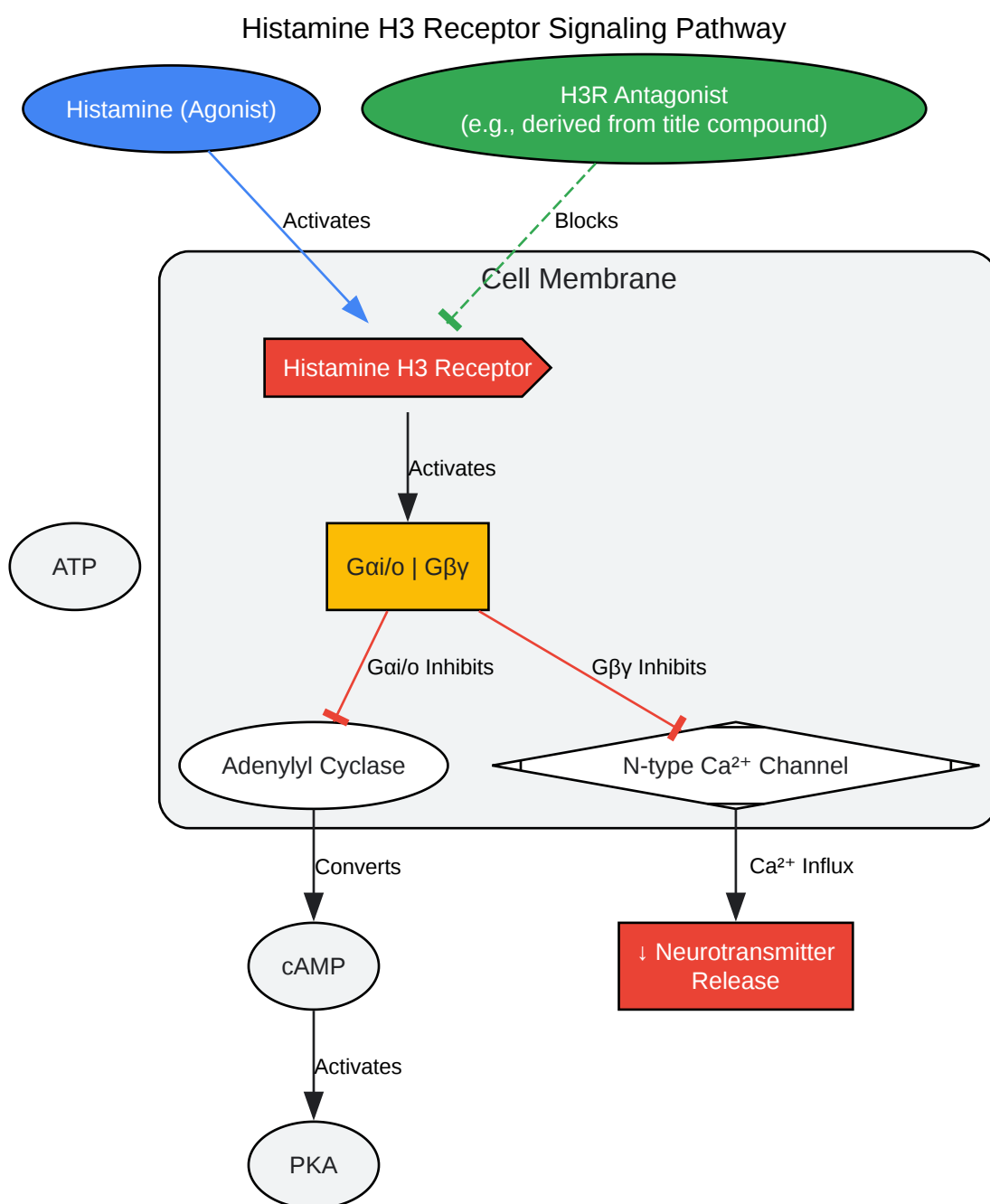
Histamine H3 Receptor Signaling Pathway

The H3 receptor is a G protein-coupled receptor (GPCR) that couples to the Gai/o subunit.^[10]^[12] Activation of the H3 receptor initiates a signaling cascade with several downstream effects:

- **Inhibition of Adenylyl Cyclase:** The activated Gai/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.^[13] This, in turn, reduces the activity of Protein Kinase A (PKA).
- **Modulation of Ion Channels:** The Gβγ subunits can directly interact with and inhibit N-type voltage-gated calcium channels, reducing calcium influx and thereby decreasing neurotransmitter release from the presynaptic terminal.^{[9][10]}

- Activation of MAPK/PI3K Pathways: H3 receptor stimulation can also activate other signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways, which are involved in cell survival and plasticity.[13]

By acting as antagonists or inverse agonists at this receptor, drugs can block these inhibitory effects, leading to an increase in the synthesis and release of histamine and other neurotransmitters, thereby promoting wakefulness and enhancing cognitive functions.[9]



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Caption: Simplified diagram of the inhibitory H3 receptor pathway.

Safety and Handling

(1H-Imidazol-4-yl)methanol hydrochloride is classified with the following GHS hazards:

- H315: Causes skin irritation.[2]
- H319: Causes serious eye irritation.[2]
- H335: May cause respiratory irritation.[2]

Precautionary Statements: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. [2] Work should be conducted in a well-ventilated area or a fume hood.[2] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Table 2: GHS Hazard Information

Code	Hazard Statement
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Conclusion

(1H-Imidazol-4-yl)methanol hydrochloride (CAS 32673-41-9) is a fundamentally important building block in synthetic and medicinal chemistry. Its stable, soluble nature and the reactive potential of its hydroxymethyl group make it an ideal starting material for the synthesis of complex pharmaceutical agents. Its most prominent application lies in the development of histamine H3 receptor antagonists, highlighting its significance in the ongoing research for novel therapeutics targeting a range of CNS disorders. This guide provides core technical information to support researchers and scientists in leveraging the potential of this versatile compound.

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